N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound characterized by dual benzothiazole moieties, a 4-methyl substituent on one benzothiazole ring, and a morpholinoethyl chain linked via an amide bond. Its molecular formula is C₂₂H₂₃ClN₄O₂S, with a molecular weight of 443.0 .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2.ClH/c1-15-5-4-8-18-19(15)24-22(30-18)26(10-9-25-11-13-28-14-12-25)21(27)20-23-16-6-2-3-7-17(16)29-20;/h2-8H,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARLZYSVYTBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its potential applications in pharmacology.
Antimicrobial and Antiviral Activity
Research into the biological activity of compounds with similar structures has shown varying degrees of antimicrobial and antiviral properties. A study on benzothiazole derivatives indicated that while some exhibited cytotoxicity against human lymphocytes, they did not demonstrate significant antiviral or antimicrobial activity against common pathogens such as HIV, hepatitis viruses, or various bacterial strains .
Anticancer Potential
The anticancer potential of benzo[d]thiazole derivatives has been a focal point in recent studies. For instance, certain derivatives have shown promising results in inhibiting the growth of leukemia cell lines and solid tumors . The mechanism often involves the induction of apoptosis in cancer cells, which may be attributed to their ability to interact with specific cellular pathways.
Cytotoxicity Studies
Cytotoxicity assessments have revealed that compounds similar to this compound can exhibit significant cytotoxic effects on cancer cell lines. For example, a study reported a CC value ranging from 4 to 9 µM for certain derivatives against human CD4(+) lymphocytes . This highlights the need for further investigation into the therapeutic index and safety profile of such compounds.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This step includes cyclization reactions involving 2-aminothiophenol and appropriate acyl chlorides.
- Alkylation : The introduction of the morpholinoethyl group is achieved through nucleophilic substitution reactions.
- Hydrochloride Formation : The final product is often converted to its hydrochloride salt form for stability and solubility enhancement.
Table: Comparison of Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | 1327586-35-5 | Contains methyl and morpholine groups | Potential anticancer activity |
| N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | 1216812-58-6 | Chlorine substitution | Investigated for antimicrobial properties |
| N-(4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | 1215716-79-2 | Cyano group present | Studied for various pharmacological effects |
Case Studies
A notable case study involved testing a series of benzothiazole derivatives against various cancer cell lines. The results indicated that certain modifications to the benzo[d]thiazole core could enhance antiproliferative activity significantly. For example, one derivative demonstrated effective inhibition against multiple solid tumor-derived cell lines while maintaining lower cytotoxicity towards normal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility: The morpholinoethyl group in the target compound and the analog in improves water solubility compared to the piperazine-ethyl () or diethylaminoethyl () chains, which may exhibit variable solubility depending on pH . Bulky substituents like the sulfamoylbenzamide in reduce solubility but enhance target specificity due to steric effects .
Methoxy () and ethoxy () groups alter π-π stacking interactions with aromatic residues in biological targets .
Anticancer Activity and Kinase Inhibition
- The dual benzothiazole system may mimic ATP-binding motifs in kinases .
- Analog : The thiophene carboxamide and chloro substituent could enhance cytotoxicity, as seen in thiophene-containing anticancer agents .
- Analog : The sulfamoyl group is associated with tyrosine kinase inhibition, similar to sunitinib derivatives .
Spectral Characterization and Quality Control
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, similar to triazole-thiones in .
- NMR/MS Data: The morpholinoethyl chain’s protons resonate at δ 2.5–3.5 ppm (¹H-NMR), while the benzothiazole protons appear downfield (δ 7.0–8.5 ppm), consistent with analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
